molecular formula C10H17NO3 B11965324 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole CAS No. 46244-63-7

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole

Cat. No.: B11965324
CAS No.: 46244-63-7
M. Wt: 199.25 g/mol
InChI Key: XDDFHYGCEREWAN-UHFFFAOYSA-N
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Description

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles, including 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This reaction is typically carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles can be optimized using flow chemistry techniques. This method allows for the continuous production of oxazoles with high efficiency and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors ensures a safe and scalable process .

Chemical Reactions Analysis

Types of Reactions

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole stands out due to its unique structural features, which allow for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

46244-63-7

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

7a-methyl-6-(prop-2-enoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole

InChI

InChI=1S/C10H17NO3/c1-3-5-12-8-9-7-11-4-6-13-10(11,2)14-9/h3,9H,1,4-8H2,2H3

InChI Key

XDDFHYGCEREWAN-UHFFFAOYSA-N

Canonical SMILES

CC12N(CCO1)CC(O2)COCC=C

Origin of Product

United States

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